2-Methoxy-1-(o-tolyl)ethanone
Description
2-Methoxy-1-(o-tolyl)ethanone is a methoxy-substituted acetophenone derivative characterized by a methyl group (-CH₃) at the ortho position of the benzene ring and a methoxy (-OCH₃) group adjacent to the ketone moiety. This compound serves as a key intermediate in organic synthesis, particularly in the development of β-methoxyacrylate derivatives with fungicidal activity . Its structural features, including electron-donating methoxy and methyl groups, influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6H,7H2,1-2H3 |
InChI Key |
GGOUKXJLOUNPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-(o-tolyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of o-toluidine with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(o-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid
Reduction: 2-Methoxy-1-(o-tolyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-(o-tolyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: The compound is used in the production of fragrances and flavors due to its sweet, floral odor.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(o-tolyl)ethanone depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. In the synthesis of pharmaceuticals, the compound may serve as a building block, participating in various chemical reactions to form the desired active ingredients.
Comparison with Similar Compounds
Substitution at the Ketone Position
Key Insight: The methoxy group in this compound enhances electron density, favoring nucleophilic reactions, while difluoro substitution in the analog increases electrophilicity and stability against oxidation .
Substituents on the Aromatic Ring
Key Insight : Electron-withdrawing nitro groups reduce aromatic ring reactivity, while pyridinyl substitution introduces basicity and metal-binding capacity, diversifying applications .
Structural Analogs with Extended Functional Groups
Key Insight : Extended functional groups like methoxymethoxy or hydroxyls improve solubility in polar solvents and enable participation in hydrogen-bonding networks, critical for crystallinity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
